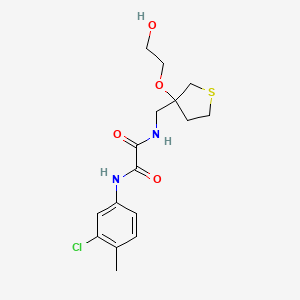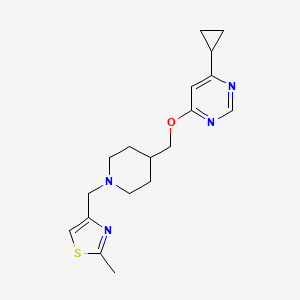
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CFM-2 is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide exerts its effects by selectively blocking the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. By blocking this receptor, N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide can modulate neurotransmitter release and improve cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been investigated as a potential treatment for nicotine addiction due to its ability to block the alpha7 nicotinic acetylcholine receptor. N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide. One area of interest is the potential therapeutic applications of N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide on cognitive function and memory. Finally, the development of more stable and soluble derivatives of N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide may improve its use in laboratory experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 3-fluoro-5-methylpyridine-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is purified through column chromatography to obtain N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been investigated as a potential treatment for nicotine addiction due to its ability to block the alpha7 nicotinic acetylcholine receptor.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-8-5-11(16)13(17-7-8)14(19)18-9-3-4-12(20-2)10(15)6-9/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGUDXNFLQMWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2767765.png)



![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2767771.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2767775.png)
![1-Propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2767776.png)

![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)

![2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2767785.png)
![6-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2767787.png)